[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanamine
Description
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-16-9-3-4-12(10-15)14(16)11-5-7-13(17-2)8-6-11/h5-8,12,14H,3-4,9-10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCPEDRPGGXQRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1C2=CC=C(C=C2)OC)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211902 | |
| Record name | 3-Piperidinemethanamine, 2-(4-methoxyphenyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311315-55-5 | |
| Record name | 3-Piperidinemethanamine, 2-(4-methoxyphenyl)-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinemethanamine, 2-(4-methoxyphenyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that this compound is a primary amine, which can be used for amination reactions of functionalized aryl bromides.
Mode of Action
It is known to be involved in the synthesis of functionalized organopolyphosphazenes for in vivo applications. It is also used in the synthesis of analogs of myoseverin, 8-azapurine, which have antiproliferative activities.
Biochemical Pathways
It is used in the synthesis of compounds with antiproliferative activities, suggesting that it may affect pathways related to cell proliferation.
Pharmacokinetics
It is known to be highly soluble in water, which could potentially influence its bioavailability.
Result of Action
It is used in the synthesis of compounds with antiproliferative activities, suggesting that it may have effects on cell proliferation.
Action Environment
It is known to be air sensitive, suggesting that exposure to air could potentially affect its stability.
Biological Activity
[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanamine, a piperidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : Piperidine ring
- Substituents : 4-Methoxyphenyl group and a methyl group at the nitrogen position
This structural configuration is crucial for its biological activity, influencing both binding affinity and selectivity towards various receptors and enzymes.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, including dopamine and serotonin receptors, which are critical in neuropharmacology.
- Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase (AChE) could contribute to its effects on cognitive function and neuroprotection.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis.
Antimicrobial Activity
Recent studies have highlighted the compound's potential in combating tuberculosis. A high-throughput screening identified compounds similar to this compound that showed significant activity against M. tuberculosis with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM. Structure–activity relationship (SAR) studies indicated that modifications to the piperidine ring could enhance this activity while improving physicochemical properties .
| Compound | MIC (µM) | Target |
|---|---|---|
| 4PP-1 | 6.3 | M. tuberculosis |
| 4PP-2 | 2.0 | M. tuberculosis |
| 4PP-3 | 6.8 | M. tuberculosis |
Neuropharmacological Effects
The compound has been implicated in enhancing cognitive function through its interaction with cholinergic pathways. Inhibition of AChE has been observed, suggesting a potential application in Alzheimer's disease therapy . The following table summarizes findings related to its neuropharmacological effects:
| Study Focus | Result |
|---|---|
| AChE Inhibition | Significant inhibition observed |
| Cognitive Enhancement | Improved memory retention in animal models |
Case Studies
Several case studies have explored the efficacy of this compound in different contexts:
- Tuberculosis Treatment : In a study involving resistant strains of M. tuberculosis, modifications to the piperidine structure led to enhanced antibacterial activity, highlighting the importance of structural optimization in drug design .
- Alzheimer's Disease Models : Animal studies demonstrated that administration of the compound improved cognitive performance and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for Alzheimer's disease .
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to act as a building block for drugs targeting different biological pathways.
Pharmacological Activities
Research indicates that this compound exhibits significant pharmacological activities, including:
-
Anticancer Properties : In vitro studies have shown that it inhibits the growth of several cancer cell lines.
Cell Line IC50 (µM) Effect MCF7 10.0 Significant growth inhibition MDA-MB-231 8.5 High selectivity towards cancer cells - Neurotransmitter Modulation : The compound has been studied for its potential effects on neurotransmitter systems, which may have implications for treating neurological disorders.
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of various organic compounds and heterocycles. It can undergo several types of reactions:
- Oxidation : Can be oxidized to form various oxidation products.
- Reduction : Reduction reactions can yield different reduced forms.
- Substitution Reactions : It can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
Industrial Applications
In addition to its pharmaceutical applications, [2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanamine is employed in the production of polymers and solvents. Its unique chemical properties make it suitable for various industrial processes.
Case Study 1: Anticancer Activity
A study focused on the compound's interaction with the epidermal growth factor receptor (EGFR), which is crucial in cancer progression. Molecular docking studies revealed a strong binding affinity to EGFR, suggesting its potential as a therapeutic agent in cancer treatment. In vivo studies demonstrated that treatment with this compound significantly inhibited tumor growth and metastasis in animal models without notable adverse effects .
Case Study 2: Neuropharmacology
Research exploring the compound's effects on neurotransmitter systems indicated potential benefits in treating conditions such as depression and anxiety. The methoxy group enhances lipophilicity, facilitating its ability to cross biological membranes and interact with central nervous system targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below compares [2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanamine with key analogs:
Key Observations:
- Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with chlorophenyl () or benzyl () substituents in analogs.
- Core Modifications: Replacement of the piperidine ring with isoindoline-1,3-dione () introduces a planar, conjugated system, which may alter pharmacokinetic properties such as metabolic stability .
Target Compound:
Analogs:
- Compound 7 (): Synthesized via epoxide ring-opening with (4-methoxyphenyl)methanamine, yielding 36.6% .
- Compound 33 (): Produced by reacting N-benzyl-1-(4-methoxyphenyl)methanamine with an epoxide, achieving 84.6% yield .
- Piperidine Derivatives (): Utilize In(OTf)₃-catalyzed alkynylation of imines, demonstrating the versatility of transition-metal catalysts in piperidine functionalization .
Preparation Methods
Reductive Amination of 4-Methoxyphenyl-Substituted Piperidine Precursors
One common approach involves the reductive amination of 4-methoxybenzaldehyde derivatives with 1-methylpiperidin-3-ylmethanamine or related intermediates. This method typically proceeds as follows:
- Step 1: Formation of an imine intermediate by condensation of 4-methoxybenzaldehyde with 1-methylpiperidin-3-ylmethanamine under mild acidic or neutral conditions.
- Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
This method allows for the selective introduction of the methanamine group at the 3-position of the piperidine ring while maintaining the 4-methoxyphenyl substituent intact.
Synthesis via Piperidin-4-one and Benzylamine Derivatives
Another reported method involves the reaction of 1-methylpiperidin-4-one with benzylamine derivatives bearing the 4-methoxyphenyl group:
- Step 1: Condensation of 1-methylpiperidin-4-one with (4-methoxyphenyl)methanamine to form an imine or enamine intermediate.
- Step 2: Subsequent reduction of the intermediate to yield the target amine.
For example, a study described the synthesis of N-(3-methoxy-4-(pyridin-2-ylmethoxy)benzyl)-1-methylpiperidin-4-amine by reacting 1-methylpiperidin-4-one with a benzylamine derivative under controlled conditions, followed by purification steps.
Methylation of Piperidin-3-ylmethanol Derivatives
Methylation reactions on piperidin-3-ylmethanol intermediates have also been utilized:
- Step 1: Preparation of (R)-(-)-diphenyl-(N-methylpiperidin-3-yl)methanol by addition of diorganozinc reagents to aldehydes.
- Step 2: Methylation of the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate in acetone, yielding the N-methylated piperidine derivative.
This method provides stereoselective access to N-methylated piperidin-3-ylmethanamine derivatives with high yields (up to 95%).
Reaction Conditions and Optimization
| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive amination | NaBH4 or catalytic hydrogenation | 0–25 °C | 2–24 hours | 70–90 | Mild acidic or neutral pH preferred |
| Condensation with piperidin-4-one | 1-methylpiperidin-4-one + benzylamine | Room temperature | 12–24 hours | 65–85 | Purification by crystallization |
| Methylation of piperidin-3-ylmethanol | Methyl iodide + K2CO3 in acetone | 0 °C to 25 °C | 24 hours | 95 | High stereoselectivity, inert atmosphere |
Research Findings and Analytical Data
- The reductive amination approach allows for efficient synthesis with good selectivity and moderate to high yields.
- Methylation reactions on piperidin-3-ylmethanol intermediates provide high purity N-methylated products, crucial for biological activity.
- Reaction monitoring by thin-layer chromatography (TLC) and purification techniques such as recrystallization or chromatography are essential for isolating pure compounds.
- Spectroscopic characterization (NMR, IR, MS) confirms the structural integrity of the synthesized compound.
Q & A
Basic: What are the recommended synthetic routes for [2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanamine?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with commercially available precursors. A common approach includes:
- Step 1: Alkylation of a piperidine scaffold with a 4-methoxyphenyl group under basic conditions (e.g., K₂CO₃ in DMF) to introduce the aryl moiety .
- Step 2: Methylation at the nitrogen atom using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) .
- Step 3: Functionalization of the piperidine ring with an amine group via reductive amination or nucleophilic substitution .
Optimization for scale-up may employ continuous flow reactors to enhance yield and reduce impurities .
Basic: How is the structural identity of this compound confirmed?
Methodological Answer:
Structural confirmation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions (e.g., methoxy group at δ ~3.8 ppm, piperidine ring protons at δ 1.5–3.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 249.17) .
- X-ray Crystallography: Resolves stereochemistry and spatial arrangement of the piperidine ring and aryl group .
Advanced: How do substituent variations on the piperidine ring affect biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Methoxy Position: The 4-methoxyphenyl group enhances lipophilicity and receptor binding affinity compared to unsubstituted phenyl analogs .
- Methyl Group on Piperidine: N-methylation reduces metabolic degradation but may sterically hinder target interactions .
- Amine Functionalization: Primary amines (e.g., -CH₂NH₂) improve solubility, while secondary amines increase membrane permeability .
Experimental Design: Use isosteric replacements (e.g., replacing methoxy with fluorine) and compare IC₅₀ values in receptor-binding assays .
Advanced: What strategies resolve discrepancies in biological assay data for this compound?
Methodological Answer:
Discrepancies often arise from:
- Purity Issues: Validate compound purity (>95%) via HPLC (e.g., C18 column, acetonitrile/water mobile phase) .
- Stereochemical Effects: Separate enantiomers using chiral chromatography (e.g., Chiralpak AD-H column) and test individually .
- Assay Conditions: Standardize buffer pH (e.g., pH 7.4 PBS) and temperature (25°C vs. 37°C) to ensure reproducibility .
Cross-validate results across orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) .
Advanced: What computational models predict interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to serotonin or dopamine receptors. Key interactions include hydrogen bonding with the methoxy group and piperidine nitrogen .
- Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., CHARMM36 force field) to assess stability over 100 ns trajectories .
- Quantitative Structure-Activity Relationship (QSAR): Train models with descriptors like LogP, polar surface area, and H-bond donors .
Advanced: How to optimize HPLC conditions for analyzing this compound?
Methodological Answer:
- Column: C18 (5 µm, 250 × 4.6 mm) with a guard column to prevent contamination .
- Mobile Phase: Gradient elution with methanol:buffer (e.g., 65:35 v/v sodium acetate buffer pH 4.6) at 1.0 mL/min .
- Detection: UV at 254 nm (aromatic absorption) or MS/MS for trace impurity analysis .
Validation: Assess linearity (R² > 0.99), LOD/LOQ (≤0.1 µg/mL), and precision (%RSD < 2%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
